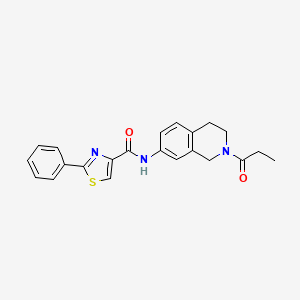

![molecular formula C18H18N2O5 B2399769 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 2034492-05-0](/img/structure/B2399769.png)

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,3-dimethoxyphenyl)urea, also known as BF-DU, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological effects.

Scientific Research Applications

Urea Biosensors

The development of urea biosensors is a significant application of urea derivatives in scientific research. Urea, or carbamide, plays a critical role in various biological and environmental processes. Recent advances in biosensor technology have focused on detecting and quantifying urea concentrations due to its implications in health and various industries such as fisheries, dairy, and agriculture. In urea biosensors, urease enzyme is utilized as a bioreceptor element. The integration of nanoparticles and conducting polymers has been explored to enhance the sensitivity and longevity of these biosensors. This comprehensive review outlines the materials used for enzyme immobilization and their impact on the sensing parameters of urea biosensors, providing a solid foundation for future biosensor research (Botewad et al., 2021).

Urea in Drug Design

Ureas possess unique hydrogen bonding capabilities, making them crucial in the interaction with biological targets for drug development. Various urea derivatives have been identified as modulators for a range of biological targets including kinases, proteases, and epigenetic enzymes. This review emphasizes the importance of urea in medicinal chemistry, highlighting its role in enhancing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The detailed discussion covers successful studies of urea derivatives as modulators, confirming urea's significance in drug design and its potential for future therapeutic applications (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Exploring sustainable and safe energy supplies, urea has been identified as a promising hydrogen carrier for fuel cells. This review assesses urea's suitability as a hydrogen source, considering its abundance, cost-effectiveness, and the existing infrastructure for its production. The advantages of urea over other chemicals include its non-toxicity, stability, and ease of transport and storage. The potential of utilizing urea as a direct source of ammonia or in fuel cells offers a pathway to sustainable hydrogen supply, highlighting the importance of focused research in this area for future energy solutions (Rollinson et al., 2011).

properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-22-16-6-3-5-13(17(16)23-2)20-18(21)19-11-12-8-9-15(25-12)14-7-4-10-24-14/h3-10H,11H2,1-2H3,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLNWZSNXXHQSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

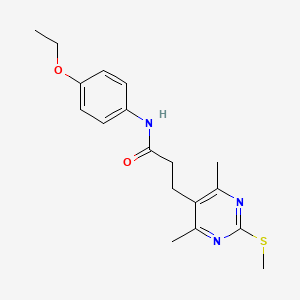

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2399686.png)

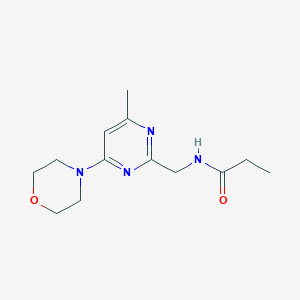

![8-(2-(4-benzylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399688.png)

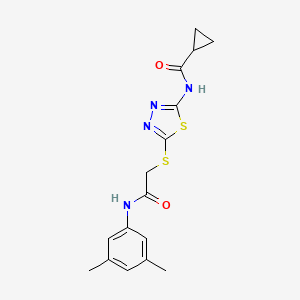

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2399692.png)

![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)

![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)

![Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2399700.png)

![8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399708.png)